

chemical properties and structure of 3-dehydroquinic acid

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Compound of Interest

Compound Name: 3-Dehydroquinic acid

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An In-depth Technical Guide to **3-Dehydroquinic Acid**: Chemical Properties and Structure

Introduction

3-Dehydroquinic acid (3-DHQ) is a crucial carbocyclic intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, archaea, fungi, and plants.[1][2][3] Its significance is underscored by the absence of this pathway in mammals, making the enzymes that metabolize 3-DHQ potential targets for the development of novel antimicrobial agents and herbicides.[4][5] This guide provides a comprehensive overview of the chemical properties, structure, and biochemical relevance of **3-dehydroquinic acid**, tailored for researchers and drug development professionals.

Chemical Properties

3-Dehydroquinic acid is a water-soluble, white to off-white crystalline solid, reflecting its polar nature due to multiple hydrophilic functional groups.[6] Its chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₀ O ₆	[7] [8] [9] [10]
Molecular Weight	190.15 g/mol	[7] [8] [9] [10]
IUPAC Name	(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid	[7] [10]
CAS Number	10534-44-8	[7] [9] [10]
Appearance	White to off-white crystalline solid	[6]
Solubility	Soluble in water	[6]
Predicted pKa	3.3 (Strongest Acidic)	[11]
Predicted Water Solubility	702.0 mg/mL	[11]

Chemical Structure

The structure of **3-dehydroquinic acid** is derived from quinic acid, with the hydroxyl group at the C-3 position oxidized to a ketone.[\[1\]](#)[\[10\]](#) This structural feature is critical for its role in the shikimate pathway.

Functional Groups

The molecule possesses several key functional groups that dictate its chemical reactivity and biological function:

- **Carboxylic Acid (-COOH):** This group is acidic and exists predominantly in its carboxylate form (-COO⁻) at physiological pH.
- **Ketone (C=O):** Located at the C-3 position, this carbonyl group is a key feature distinguishing it from quinic acid.
- **Hydroxyl Groups (-OH):** Multiple hydroxyl groups at positions C-1, C-4, and C-5 contribute to its high polarity and water solubility.[\[6\]](#)[\[12\]](#)

Stereochemistry

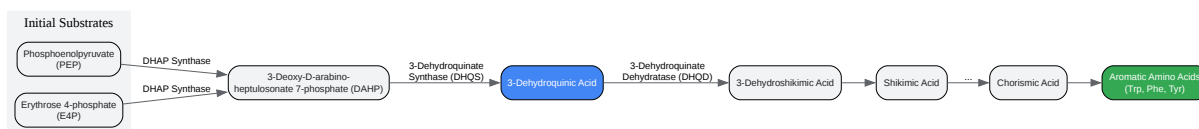
3-Dehydroquinic acid has three defined stereocenters, with the biologically active isomer being (1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid.[7][8] The specific stereochemical configuration is crucial for recognition and catalysis by the enzymes of the shikimate pathway.

Caption: Chemical structure of **3-dehydroquinic acid**.

Role in the Shikimate Pathway

3-Dehydroquinic acid is the first carbocyclic intermediate formed in the shikimate pathway.[1] Its synthesis and subsequent conversion are critical steps that channel metabolites toward the production of aromatic compounds.

- **Formation:** It is synthesized from 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) by the enzyme 3-dehydroquinate synthase (DHQS).[1][4] This complex reaction involves an intramolecular aldol condensation to form the six-membered ring.[13]
- **Conversion:** 3-DHQ is then dehydrated by the enzyme 3-dehydroquinate dehydratase (DHQD) to produce 3-dehydroshikimic acid.[14][15] This elimination reaction introduces the first double bond into the carbocyclic ring.



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Caption: Position of **3-dehydroquinic acid** in the shikimate pathway.

Experimental Protocols

Enzymatic Synthesis of 3-Dehydroquinic Acid

The most common laboratory method for producing 3-DHQ is through enzymatic synthesis, which leverages the catalytic activity of 3-dehydroquinase (DHQS).

Methodology:

- **Enzyme Preparation:** Recombinant DHQS is typically overexpressed in *E. coli* and purified. A common purification scheme involves cell lysis, heat treatment to denature mesophilic host proteins (if a thermophilic enzyme is used), and anion-exchange chromatography.^[4]
- **Reaction Mixture:** The substrate, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), is incubated with a catalytic amount of purified DHQS in a suitable buffer (e.g., Tris-HCl) at the optimal pH and temperature for the specific enzyme.^{[4][16]} The reaction also requires a divalent metal cofactor, typically Co^{2+} or Zn^{2+} .^[4]
- **Reaction Monitoring:** The progress of the reaction can be monitored by measuring the depletion of the DAHP substrate using techniques like HPLC or by coupled enzyme assays.
- **Purification:** Once the reaction is complete, the enzyme is removed (e.g., by heat denaturation and centrifugation or by affinity chromatography if the enzyme is tagged). The resulting solution containing 3-DHQ can be further purified from buffer salts and any remaining substrate using techniques like ion-exchange chromatography.

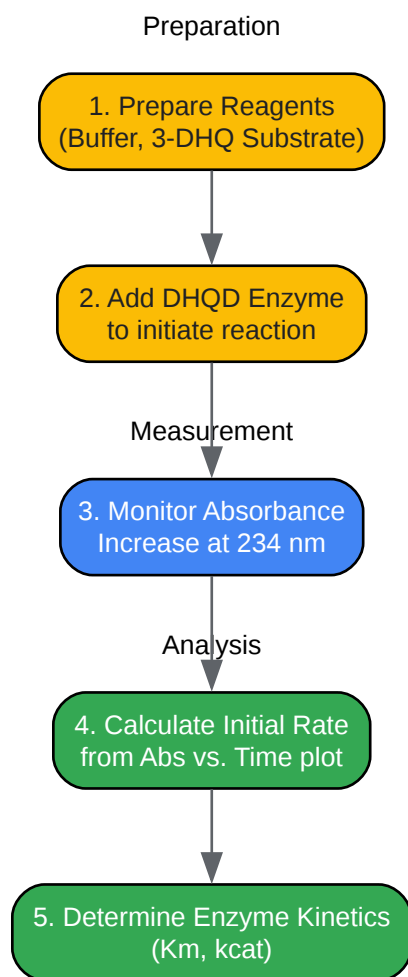
Analysis by Enzymatic Assay (3-Dehydroquinase Dehydratase Activity)

The activity of 3-dehydroquinase dehydratase (DHQD) is routinely measured by monitoring the formation of 3-dehydroshikimic acid, which has a distinct UV absorbance maximum. This serves as an effective method to quantify 3-DHQ as a substrate.

Methodology:

- **Reagents:**
 - **3-Dehydroquinic acid** (or its potassium salt) as the substrate.^{[14][17]}

- Purified 3-dehydroquinase dehydratase (DHQD).
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).[14]
- Procedure:
 - Prepare a reaction mixture in a quartz cuvette containing the buffer and a known concentration of **3-dehydroquinic acid**.
 - Initiate the reaction by adding a small amount of the DHQD enzyme.
 - Immediately monitor the increase in absorbance at 234 nm using a UV-Vis spectrophotometer.[14] The product, 3-dehydroshikimic acid, has a molar extinction coefficient (ϵ) of $1.2 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$.[14]
- Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. This rate can be used to determine enzyme kinetic parameters (K_m and k_{cat}) or to quantify the initial concentration of the 3-DHQ substrate.



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Caption: Workflow for the enzymatic assay of 3-dehydroquinase dehydratase.

Conclusion

3-Dehydroquinic acid is a cornerstone intermediate in the vital shikimate pathway. Its unique chemical structure, featuring a ketone and multiple chiral centers, is central to its biological function. A thorough understanding of its properties, synthesis, and reactions is indispensable for researchers in biochemistry, microbiology, and drug development who aim to explore the shikimate pathway for therapeutic and biotechnological applications.[7] The detailed protocols and structured data presented in this guide offer a solid foundation for such scientific endeavors.

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